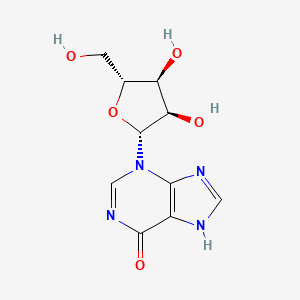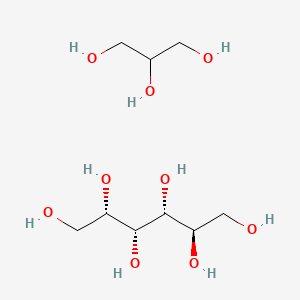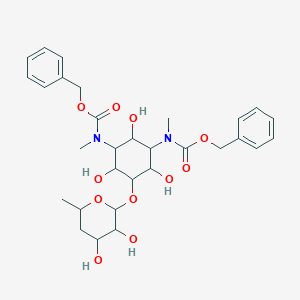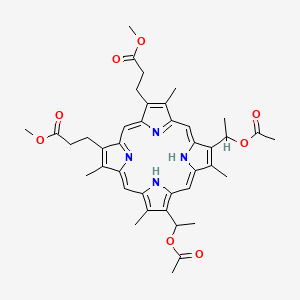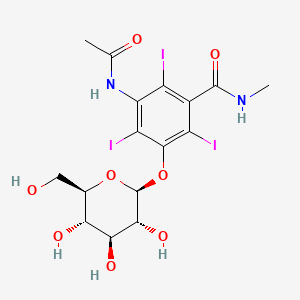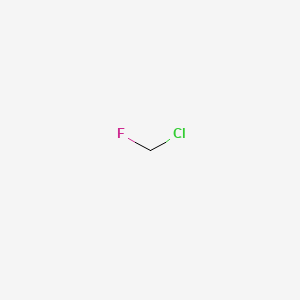
Chlorofluoromethane
Übersicht
Beschreibung
Synthesis Analysis
Chlorofluoromethanes (CFMs) are synthesized through various chemical processes, often involving the reaction of chlorine with fluoromethanes. The synthesis is crucial for understanding their lifecycle in the environment and their ultimate fate in the atmosphere.
Molecular Structure Analysis
The molecular structure of chlorofluoromethane has been determined using techniques such as neutron powder-profile studies. It exhibits a monoclinic space group P2(1) with two molecules per unit cell, indicating close packing and the presence of weak hydrogen bonds forming zigzag chains (Binbrek et al., 2002).
Chemical Reactions and Properties
Chlorofluoromethanes participate in various chemical reactions, including photodissociation in the stratosphere, which leads to the production of chlorine atoms. These atoms play a significant role in the catalytic destruction of ozone, highlighting the environmental implications of CFMs (Molina & Rowland, 1974).
Physical Properties Analysis
The physical properties of chlorofluoromethanes, such as crystal structure and phase transitions, have been thoroughly studied. For example, chlorodifluoromethane exhibits two solid phases with detailed structures determined through Rietveld refinement (Binbrek et al., 1997).
Chemical Properties Analysis
The chemical properties, including thermodynamic aspects of chlorofluoromethanes, have been analyzed to understand their behavior in various conditions. Spectroscopic and thermal data review has provided insights into their chemical thermodynamic properties across a range of temperatures (Chen et al., 1976).
Wissenschaftliche Forschungsanwendungen
Chlorofluoromethanes, being chemically inert, can remain in the atmosphere for 40–150 years. Their photodissociation in the stratosphere produces significant amounts of chlorine atoms, leading to the destruction of atmospheric ozone (Molina & Rowland, 1974).
The release of chlorine from chlorofluoromethanes in the stratosphere significantly affects stratospheric ozone concentrations. Current usage levels can lead to chlorine-catalyzed ozone destruction rates exceeding natural ozone sinks by 1985 or 1990 (Cicerone, Stolarski, & Walters, 1974).
Inert chlorofluoromethanes used as refrigerants and aerosol propellants can diffuse into the stratosphere, where sunlight photodissociates them into chlorine atoms, catalytically destroying ozone molecules. Projected increases in chlorofluoromethane use could reduce global ozone abundance by more than 20% over the next 50 years (Turco & Whitten, 1975).
Research on atmospheric chlorofluoromethanes includes their photoprocesses and ultimate sinks, discussing the absorption cross-sections for photodissociation, atmospheric diffusion models, and reactions in the ozone layer (Rowland & Molina, 1975).
Chlorofluoromethanes in the atmosphere, such as trichlorofluoromethane, can be used as tracers of air and water mass movements due to their stability and increasing usage. Their atmospheric residence time is estimated to be over ten years (Su & Goldberg, 1973).
Safety And Hazards
Eigenschaften
IUPAC Name |
chloro(fluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClF/c2-1-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCDCDSDNJVCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClF | |
| Record name | chlorofluoromethane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorofluoromethane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020305, DTXSID10424071 | |
| Record name | Chlorofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbon chloride fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas; [SynQuest Laboratories MSDS] | |
| Record name | Chlorofluoromethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chlorofluoromethane | |
CAS RN |
593-70-4, 1691-88-9, 220437-77-4 | |
| Record name | Chlorofluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorofluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorofluoromethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbon chloride fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorofluoromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUM8OUO53E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



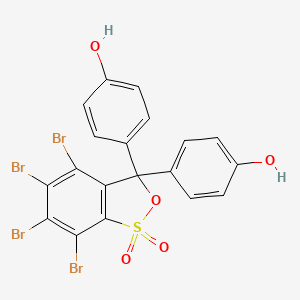
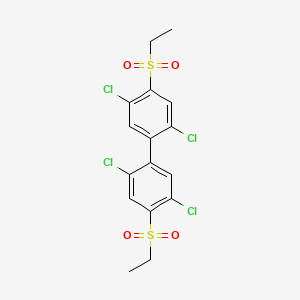

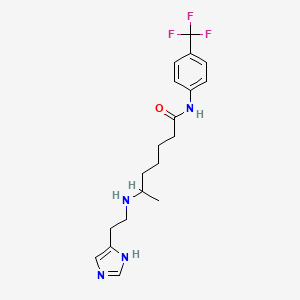
![3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid](/img/structure/B1204168.png)

![(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid](/img/structure/B1204173.png)
